Cas no 1704067-33-3 ((3-(N,N-Diethylsulfamoyl)-4-methylphenyl)boronic acid)

(3-(N,N-Diethylsulfamoyl)-4-methylphenyl)boronic acid is a boronic acid derivative featuring a diethylsulfamoyl substituent at the 3-position and a methyl group at the 4-position of the phenyl ring. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with high efficiency. The electron-withdrawing sulfamoyl group enhances reactivity while maintaining stability under typical coupling conditions. Its well-defined structure and purity make it suitable for pharmaceutical and materials science applications, particularly in constructing complex molecules. The compound is typically handled under inert conditions to preserve its boronic acid functionality. Its consistent performance in coupling reactions makes it a reliable choice for synthetic organic chemistry.
(3-(N,N-Diethylsulfamoyl)-4-methylphenyl)boronic acid structure
1704067-33-3 structure
Product Name:(3-(N,N-Diethylsulfamoyl)-4-methylphenyl)boronic acid
CAS No:1704067-33-3
MF:C11H18BNO4S
MW:271.14092206955
MDL:MFCD28384277
CID:4674287
Update Time:2025-06-07

(3-(N,N-Diethylsulfamoyl)-4-methylphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid
    • AM88329
    • (3-(N,N-Diethylsulfamoyl)-4-methylphenyl)boronic acid
    • MDL: MFCD28384277
    • Inchi: 1S/C11H18BNO4S/c1-4-13(5-2)18(16,17)11-8-10(12(14)15)7-6-9(11)3/h6-8,14-15H,4-5H2,1-3H3
    • InChI Key: CDGBQUFINCDHBM-UHFFFAOYSA-N
    • SMILES: S(C1C=C(B(O)O)C=CC=1C)(N(CC)CC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 351
  • Topological Polar Surface Area: 86.2

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(3-(N,N-Diethylsulfamoyl)-4-methylphenyl)boronic acid Related Literature

Additional information on (3-(N,N-Diethylsulfamoyl)-4-methylphenyl)boronic acid

Introduction to (3-(N,N-Diethylsulfamoyl)-4-methylphenyl)boronic Acid (CAS No. 1704067-33-3)

(3-(N,N-Diethylsulfamoyl)-4-methylphenyl)boronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 1704067-33-3, is characterized by its unique structural features, which include a boronic acid functional group and a sulfamoyl moiety attached to a methylphenyl ring. These structural attributes make it a valuable intermediate in the synthesis of various pharmacologically active molecules and advanced materials.

The boronic acid component of this compound plays a crucial role in its reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is widely employed in the pharmaceutical industry for the construction of complex organic molecules, including therapeutic agents. The presence of the sulfamoyl group further enhances the compound's utility by providing additional functionalization possibilities, enabling the synthesis of more diverse derivatives.

In recent years, there has been a surge in research focused on the development of novel boronic acid derivatives for their potential applications in drug discovery and material science. The (3-(N,N-Diethylsulfamoyl)-4-methylphenyl)boronic acid has been investigated for its role in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have explored its use in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The combination of the boronic acid and sulfamoyl groups allows for facile modifications, enabling chemists to tailor the properties of the final product to specific needs. This flexibility has led to its incorporation into numerous research projects aimed at discovering new therapeutic agents.

Recent advancements in computational chemistry have also highlighted the importance of (3-(N,N-Diethylsulfamoyl)-4-methylphenyl)boronic acid in drug design. Molecular modeling studies have demonstrated that this compound can interact with biological targets in a manner that suggests potential therapeutic efficacy. These studies often involve virtual screening techniques, where computational methods are used to predict how different molecules might bind to biological receptors.

The sulfamoyl group, in particular, has been shown to enhance binding affinity and selectivity in drug candidates. This has been observed in several case studies where derivatives of this compound have been tested against various enzymes and receptors. The ability to fine-tune these interactions through structural modifications offers a powerful tool for drug development.

In materials science, the unique properties of (3-(N,N-Diethylsulfamoyl)-4-methylphenyl)boronic acid have also been exploited. Boronic acids are known for their ability to form stable complexes with other molecules, making them useful in self-assembling systems and supramolecular chemistry. Researchers have utilized this compound to develop novel materials with applications ranging from sensors to coatings.

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The key steps often include halogenation followed by Suzuki-Miyaura coupling or other cross-coupling reactions to introduce the boronic acid functionality. The sulfamoyl group is typically introduced through nucleophilic substitution or other analogous reactions.

The purity and yield of (3-(N,N-Diethylsulfamoyl)-4-methylphenyl)boronic acid are critical factors that influence its utility in downstream applications. High-purity samples are essential for pharmaceutical applications where impurities can affect efficacy and safety. Advanced purification techniques such as column chromatography and recrystallization are often employed to achieve the necessary levels of purity.

As research continues to evolve, the applications of (3-(N,N-Diethylsulfamoyl)-4-methylphenyl)boronic acid are expected to expand further. The growing interest in boronic acid derivatives underscores their importance as building blocks in both academic research and industrial settings. The ability to design and synthesize compounds with tailored properties makes them indispensable tools for chemists working on cutting-edge projects.

In conclusion, (3-(N,N-Diethylsulfamoyl)-4-methylphenyl)boronic acid (CAS No. 1704067-33-3) is a versatile and highly valuable compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity make it an essential intermediate in pharmaceutical synthesis and materials science. As research progresses, we can anticipate even more innovative applications emerging from this remarkable molecule.

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